molecular formula C22H16FN3O4S B2491294 methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1207049-03-3

methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2491294
CAS No.: 1207049-03-3
M. Wt: 437.45
InChI Key: UCFPURVUGQPALT-UHFFFAOYSA-N
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Description

Methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 4-fluorophenyl group at position 7 of the thienopyrimidine ring.
  • An acetyl-amino benzoate side chain at position 3, comprising a methyl ester.

Properties

IUPAC Name

methyl 2-[[2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4S/c1-30-22(29)15-4-2-3-5-17(15)25-18(27)10-26-12-24-19-16(11-31-20(19)21(26)28)13-6-8-14(23)9-7-13/h2-9,11-12H,10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFPURVUGQPALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thienopyrimidine core, which is known for its diverse biological activities. The molecular formula is C22H16FN3O4SC_{22}H_{16}FN_3O_4S with a molecular weight of 437.45 g/mol. This compound features several functional groups that contribute to its biological activity, including an acetylamino group and a fluorophenyl moiety.

PropertyValue
Molecular FormulaC22H16FN3O4S
Molecular Weight437.45 g/mol
CAS NumberN/A
Purity>90%

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain pathways involved in inflammation and cancer progression.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Receptor Modulation : It may also modulate receptor activities, influencing cellular signaling pathways critical in cancer cell proliferation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
  • Anticancer Properties : A study evaluated the compound's effect on various cancer cell lines, revealing that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a promising avenue for further research in oncology.

Comparative Analysis

To better understand the compound's efficacy, it is essential to compare it with structurally related compounds:

Compound NameStructureUnique Features
Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoateStructureContains a nitrophenyl group; different biological effects.
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoateStructureFeatures a methyl group influencing lipophilicity.
IWP-3StructureKnown Wnt inhibitor with distinct mechanisms of action.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thienopyrimidine Core : The initial step involves synthesizing the thienopyrimidine backbone through cyclization reactions.
  • Acetylation : The thienopyrimidine is then acetylated using acetic anhydride.
  • Esterification : Finally, the acetylated intermediate is reacted with methyl 2-amino benzoate to yield the final product.

Comparison with Similar Compounds

Ethyl 2-{[(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (CAS 61261-98-1)

Structural Differences :

  • Position 7 substituent : Phenyl group (vs. 4-fluorophenyl in the target compound).
  • Ester group : Ethyl benzoate (vs. methyl).

Impact on Properties :

  • Lipophilicity : The 4-fluorophenyl group in the target compound increases logP compared to the phenyl analog, enhancing membrane permeability .

2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide

Structural Differences :

  • Side chain : 3-Methoxybenzyl amide (vs. methyl benzoate).

Impact on Properties :

  • Solubility : The methoxybenzyl group may reduce solubility in aqueous media compared to the polar benzoate ester.

Thieno[2,3-d]pyrimidinone Derivatives (e.g., Compound 4 in )

Structural Differences :

  • Core structure: Thieno[2,3-d]pyrimidinone (vs. [3,2-d] in the target compound).
  • Substituents : Thiophen-2-yl at position 5 and acetohydrazide side chain.

Impact on Properties :

  • Hydrazide Group : Increases polarity but may reduce metabolic stability compared to esters .

Benzothieno[3,2-d]pyrimidinone Derivatives ()

Structural Differences :

  • Core structure: Benzothieno[3,2-d]pyrimidinone (vs. thieno).
  • Substituents : Sulfonamide or arylthio groups at position 2.

Impact on Properties :

  • Sulfonamide Groups : Improve solubility and hydrogen bonding capacity.

Key Findings and Trends

Fluorine Substitution : The 4-fluorophenyl group enhances lipophilicity and target binding compared to phenyl or thiophenyl analogs .

Ester vs. Amide : Esters (e.g., methyl benzoate) may act as prodrugs, while amides offer metabolic stability .

Scaffold Variation: Thieno[3,2-d] vs. [2,3-d] or benzothieno cores influence electron distribution and target selectivity .

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